4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound with the molecular formula C10H14F3IN2O This compound is characterized by the presence of an iodine atom, an isopropyl group, and a trifluoropropoxy group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: Alkylation of the pyrazole ring with isopropyl halide in the presence of a base such as potassium carbonate.
Attachment of the trifluoropropoxy group: This step involves the reaction of the iodinated pyrazole with a trifluoropropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-isopropyl-3-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, which may affect its biological activity and chemical reactivity.
4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
The presence of the trifluoropropoxy group in 4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-iodo-1-propan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-7(2)16-5-8(14)9(15-16)6-17-4-3-10(11,12)13/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVANWFHOWNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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